molecular formula C15H21N3O3S B2976850 N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide CAS No. 1356615-10-5

N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide

Número de catálogo B2976850
Número CAS: 1356615-10-5
Peso molecular: 323.41
Clave InChI: QXQXKYGWQBWOHI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was developed by AstraZeneca and was first approved by the US Food and Drug Administration (FDA) in 2015.

Mecanismo De Acción

N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide is a covalent inhibitor that irreversibly binds to the mutant form of EGFR, preventing the activation of downstream signaling pathways that promote cancer cell growth and survival. The drug has been shown to be highly selective for the mutant form of EGFR and does not affect the normal form of the receptor.
Biochemical and Physiological Effects:
N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide has been shown to have a potent anti-tumor effect in preclinical and clinical studies. It has been shown to inhibit the growth of NSCLC cells with mutant EGFR and to induce apoptosis, or programmed cell death, in these cells. The drug has also been shown to have a favorable safety profile, with minimal toxicity observed in clinical trials.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide is its high selectivity for the mutant form of EGFR, which makes it an effective treatment for NSCLC patients with this specific mutation. However, one limitation of the drug is the potential for the development of resistance over time. This has been observed in some patients and highlights the need for continued research and development of new therapies.

Direcciones Futuras

There are several future directions for the research and development of N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide and other EGFR TKIs. One area of focus is the development of combination therapies that can overcome resistance to EGFR TKIs. Another direction is the development of new TKIs that target other mutations or signaling pathways involved in NSCLC. Additionally, there is ongoing research into the use of EGFR TKIs in other types of cancer, such as breast cancer and colorectal cancer.

Métodos De Síntesis

The synthesis of N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide involves a multistep process that begins with the reaction of 4-bromo-2-fluoroaniline with 2-chloroacetyl chloride to form 4-bromo-2-fluoro-N-(2-chloroacetyl)aniline. This intermediate is then reacted with 1-cyano-1-methyl-3-phenylpropene to yield N-(1-cyano-1-methyl-3-phenylpropyl)-4-bromo-2-fluoroaniline. Finally, the compound is treated with N-methylmethanesulfonamide and sodium hydride to produce the final product, N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide.

Aplicaciones Científicas De Investigación

N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of NSCLC. It has been shown to be highly selective for the mutant form of EGFR, which is commonly found in NSCLC patients. The drug works by irreversibly binding to the mutant form of EGFR, inhibiting its activity and preventing cancer cell growth.

Propiedades

IUPAC Name

N-(2-cyano-4-phenylbutan-2-yl)-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-15(12-16,10-9-13-7-5-4-6-8-13)17-14(19)11-18(2)22(3,20)21/h4-8H,9-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQXKYGWQBWOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(C#N)NC(=O)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.